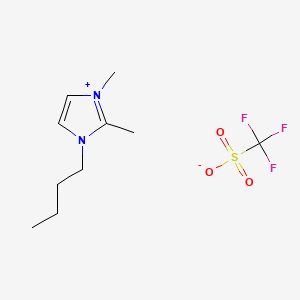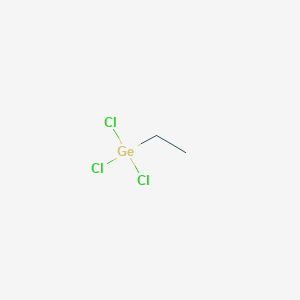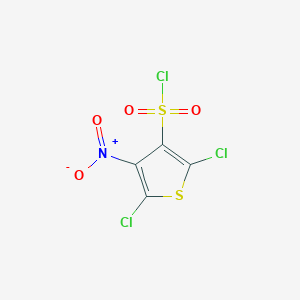
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Descripción general
Descripción
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a versatile ionic liquid commonly used in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate consists of a 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium cation and a trifluoromethanesulfonic acid anion . The molecular weight is 302.32 g/mol .Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate has been used in the electrochemical CO2 reduction reaction . It has shown promising results, with high Faradaic efficiency and stable operation at high current rates .Physical And Chemical Properties Analysis
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a solid at 20°C . It has a melting point of 42.0 to 46.0°C . The compound is soluble in methanol .Aplicaciones Científicas De Investigación
Electrolytes in Lithium/Sodium Ion Batteries and Dye-Sensitized Solar Cells
1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate exhibits unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties make it suitable for use as an electrolyte in lithium/sodium ion batteries and dye-sensitized solar cells . The specific methods of application or experimental procedures would depend on the type of battery or solar cell being developed. The outcomes of using this compound as an electrolyte can include improved battery performance and increased solar cell efficiency .
Synthesis of Conducting Polymers and Intercalation Electrode Materials
This compound is also used as a medium for the synthesis of conducting polymers and intercalation electrode materials . The specific methods of application or experimental procedures would involve using this compound as a solvent or reaction medium in the synthesis process . The outcomes can include the successful synthesis of these materials, which can then be used in various applications such as electronics and energy storage .
Separation of Endosulfan from Water
1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate can be used as a green solvent in the separation of endosulfan from water . The specific methods of application or experimental procedures would involve using this compound as a solvent in a separation process . The outcomes can include the successful separation of endosulfan, a pesticide, from water, which can be important for environmental protection .
Preparation of Carbon Paste Electrode
This compound can be used as a binder in the preparation of carbon paste electrode . The specific methods of application or experimental procedures would involve using this compound as a binder in the electrode preparation process . The outcomes can include the successful preparation of a carbon paste electrode, which can be used in various electrochemical applications .
Glycosylation Promoter in the Synthesis of Oligosaccharides
This compound can be used as a glycosylation promoter in the synthesis of oligosaccharides from thiophenyl and trichloroacetimidate glycoside donors . The specific methods of application or experimental procedures would involve using this compound as a promoter in the glycosylation process . The outcomes can include the successful synthesis of oligosaccharides, which can be used in various applications such as drug development and biological research .
Solvent for the Extraction of Sulfur and Nitrogen Containing Aromatic Organic Compounds
1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate can be used as a solvent for the extraction of sulfur and nitrogen containing aromatic organic compounds from aliphatic hydrocarbons . The specific methods of application or experimental procedures would involve using this compound as a solvent in the extraction process . The outcomes can include the successful extraction of these compounds, which can be important for various industrial processes .
Preparation of Ion-Conductive Polymeric Membranes
This compound can be used as a reagent in the preparation of ion-conductive polymeric membranes . The specific methods of application or experimental procedures would involve using this compound as a reagent in the preparation process . The outcomes can include the successful preparation of ion-conductive polymeric membranes, which can be used in various applications such as fuel cells and batteries .
Safety And Hazards
Direcciones Futuras
Further investigation of the scope and limitations of this compound, especially optimization of the combination of imidazolium cation and anion, could make it even more beneficial . It has shown promise in the field of electrochemical CO2 reduction, which opens the way for a prospective process scale-up .
Propiedades
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGGGZFEJTGPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049356 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
CAS RN |
765910-73-4 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)








![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)
![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)
